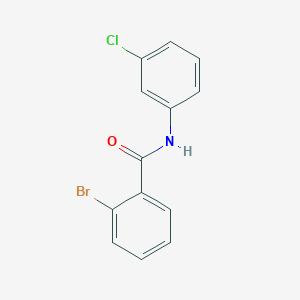
2-bromo-N-(3-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the second position and a chlorophenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chlorophenyl)benzamide typically involves the following steps:
-
Bromination of Benzamide: : The initial step involves the bromination of benzamide to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
N-Acylation: : The brominated benzamide is then subjected to N-acylation with 3-chloroaniline. This reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chlorophenyl)benzamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
-
Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
-
Oxidation Reactions: : Oxidation of the compound can be performed using oxidizing agents such as potassium permanganate (KMnO4) to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-(3-chlorophenyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique structure allows for the development of compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets. The bromine and chlorophenyl groups may facilitate binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-phenylbenzamide: Lacks the chlorophenyl group, which may affect its reactivity and binding properties.
N-(3-chlorophenyl)benzamide: Lacks the bromine atom, which may influence its chemical behavior and applications.
2-chloro-N-(3-bromophenyl)benzamide: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity and properties.
Uniqueness
2-bromo-N-(3-chlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorophenyl groups. This arrangement provides distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C13H9BrClNO |
|---|---|
Molecular Weight |
310.57 g/mol |
IUPAC Name |
2-bromo-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H9BrClNO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17) |
InChI Key |
HHOCMNOMFNBDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















